Divergent Pyrazole Substitution Architecture Relative to the Celecoxib Scaffold
The target compound bears a 3,5-dimethyl-4-phenyl substitution on the pyrazole ring, with the benzenesulfonamide moiety attached to the pyrazole N1 position via an ethylene linker. This contrasts fundamentally with the celecoxib scaffold, where the benzenesulfonamide is directly attached to the pyrazole N1 and the pyrazole carries a 3-trifluoromethyl-5-(4-methylphenyl) substitution pattern [1]. In the 1,5-diarylpyrazole series, replacement of the trifluoromethyl group at position 3 with a methyl group reduced COX-2 inhibitory potency by approximately 10- to 100-fold across multiple analogs, demonstrating that the pyrazole C3 substituent is a critical determinant of target engagement [1]. The target compound's 3-methyl substitution therefore predicts a COX-2 interaction profile that is mechanistically distinct from trifluoromethyl-bearing analogs such as celecoxib.
| Evidence Dimension | Pyrazole C3 substituent effect on COX-2 inhibition |
|---|---|
| Target Compound Data | C3 substituent = –CH₃ (methyl) |
| Comparator Or Baseline | Celecoxib: C3 substituent = –CF₃ (trifluoromethyl); IC₅₀ (COX-2) = 0.04 μM |
| Quantified Difference | Class-level SAR indicates ~10- to 100-fold reduction in COX-2 potency for C3–CH₃ vs. C3–CF₃ in 1,5-diarylpyrazole series (exact value for target compound not reported) |
| Conditions | Recombinant human COX-2 enzyme inhibition assay (comparator data from Penning et al., 1997) |
Why This Matters
Procurement for COX-2-focused research programs must account for the fact that the C3-methyl substitution of the target compound is predicted to yield substantially weaker COX-2 inhibition than the trifluoromethyl-bearing celecoxib scaffold, making it unsuitable as a direct celecoxib surrogate but potentially valuable as a selectivity probe or scaffold-hopping starting point.
- [1] Penning TD, Talley JJ, Bertenshaw SR, et al. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). J Med Chem. 1997;40(9):1347-1365. View Source
